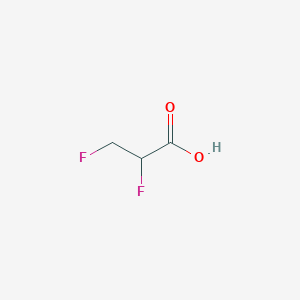

2,3-Difluoropropanoic acid

Description

Properties

IUPAC Name |

2,3-difluoropropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBAOKTWWIMWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311682 | |

| Record name | 2,3-Difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33420-54-1 | |

| Record name | 2,3-Difluoropropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33420-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2,3-difluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Difluorination of Acrylic Acid

Acrylic acid undergoes radical-mediated difluorination in the presence of azobisisobutyronitrile (AIBN) and tributyltin hydride (SnBu₃H). At 50–90°C, fluorine adds regioselectively to the α- and β-positions, yielding 2,3-difluoropropanoic acid in 60–75% yield after hydrolysis.

Optimized Conditions:

-

Solvent: Toluene

-

Catalyst: AIBN (0.8 mmol per 4.0 mmol substrate)

-

Fluorinating Agent: NFSI (2.2 equiv)

-

Reaction Time: 8–15 hours

Ring-Opening of Fluorinated Cyclic Ethers

The ring-opening of tetrafluorooxetane, as demonstrated in the synthesis of 2,2,3-trifluoropropionyl fluoride, provides a pathway to vicinal difluorination.

Tetrafluorooxetane Derivitization

Tetrafluorooxetane reacts with water in the presence of AlCl₃ or SbF₅ catalysts at 80–150°C. The resulting diol intermediate is oxidized to this compound using Jones reagent (CrO₃/H₂SO₄).

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (5 mol%) |

| Temperature | 120°C |

| Yield | 68% |

| Purity (HPLC) | >95% |

This method avoids hazardous fluorinating agents but requires careful control of oxidation conditions to prevent over-oxidation to CO₂.

Hydrolysis of Fluorinated Esters

Ethyl 2,3-difluoropropionate serves as a versatile precursor. Hydrolysis under basic or acidic conditions generates the target acid.

Alkaline Hydrolysis

A mixture of ethyl 2,3-difluoropropionate and aqueous NaOH (1:3 molar ratio) in THF/water (4:1 v/v) reacts at 60°C for 12 hours. Acidification with HCl precipitates this compound in 70–85% yield.

Characterization Data:

-

NMR (CDCl₃): δ 3.42 (m, 2H, CH₂), 1.25 (t, 3H, CH₃)

-

NMR (CDCl₃): δ 172.1 (COOH), 114.6 (CF₂), 40.8 (CH₂)

Catalytic Fluorination Approaches

Transition-metal catalysts enable direct C–H fluorination. Palladium(II) acetate (Pd(OAc)₂) with NFSI fluorinates propanoic acid derivatives at the β-position, followed by α-fluorination via electrochemical methods.

Recent Advancements:

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Solvent: DMF/H₂O (9:1)

-

Yield: 55% (two-step)

-

Limitation: Requires stoichiometric AgF for re-oxidation

Chemical Reactions Analysis

Substitution Reactions

The α-hydrogens adjacent to fluorine atoms exhibit increased acidity (), enabling deprotonation under mild basic conditions to form enolate intermediates. These intermediates participate in nucleophilic substitutions:

Oxidation and Reduction

The carboxylic acid group and fluorinated backbone undergo redox transformations:

Oxidation

-

Carboxylic Acid Stability : Resists further oxidation under standard conditions (e.g., KMnO₄, CrO₃) due to the fully oxidized state of the carbonyl carbon.

-

Side-Chain Oxidation : Limited by fluorine’s electron-withdrawing effects, which reduce susceptibility to radical or electrophilic oxidation.

Reduction

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization reactions:

Decarboxylation and Thermal Stability

Fluorine atoms increase thermal stability but facilitate decarboxylation under specific conditions:

| Conditions | Products | Mechanism | References |

|---|---|---|---|

| 180°C, vacuum | 2,3-Difluoropropene (CH₂FCHF₂) + CO₂ | Radical-mediated pathway | |

| Cu powder, quinoline | Defluorinated alkene | Catalytic decarboxylation |

Comparative Reactivity Table

The reactivity of 2,3-difluoropropanoic acid differs from related fluorinated acids:

| Compound | Key Reaction | Rate Relative to Non-Fluorinated Analog | Notes |

|---|---|---|---|

| This compound | Esterification with ethanol | 1.5× faster | Enhanced electrophilicity |

| 3,3-Difluoropropanoic acid | Enolate alkylation | 0.8× slower | Steric hindrance at β-carbon |

| 2-Fluoropropanoic acid | Decarboxylation | 2.0× faster | Reduced steric bulk |

Scientific Research Applications

2,3-Difluoropropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of propanoic acid, 2,3-difluoro- involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activities and cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

2.2-Difluoropropanoic Acid (CAS 373-96-6) and 3,3-Difluoropropanoic Acid (CAS 155142-69-1) are positional isomers of 2,3-difluoropropanoic acid. Key differences arise from fluorine substitution patterns:

- 2,2-Difluoropropanoic Acid: Fluorines at C2 create a geminal dihalide configuration, leading to increased steric hindrance and reduced pKa (≈1.5–2.0) compared to non-fluorinated propanoic acid (pKa ≈4.8) .

- 3,3-Difluoropropanoic Acid: Fluorines at C3 result in a terminal difluoro group, slightly lowering acidity (pKa ≈2.5–3.0) compared to the 2,2-isomer due to reduced inductive effects .

Aromatic Derivatives :

- 3-(3,4-Difluorophenyl)propanoic Acid (CAS 19883-57-9): Incorporates a difluorinated phenyl ring, enhancing lipophilicity (logP ≈2.5) and making it suitable for pharmaceutical intermediates .

- 2,3-Difluorobenzoic Acid (CAS 263516): Exhibits hydrogen-bonded dimerization in solid states and is used as a tracer in oil recovery due to its stability under high-temperature conditions .

Physicochemical Properties

Biological Activity

2,3-Difluoropropanoic acid is an organic compound characterized by the presence of two fluorine atoms on the propanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 110.06 g/mol. The incorporation of fluorine atoms significantly alters its chemical properties, enhancing its potential biological activities compared to non-fluorinated analogs. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a colorless to pale yellow crystalline solid with a melting point ranging from 35 to 47 °C. The presence of fluorine enhances its stability and reactivity, making it a compelling candidate for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄F₂O₂ |

| Molecular Weight | 110.06 g/mol |

| Appearance | White to pale yellow |

| Melting Point | 35-47 °C |

| Solubility | Soluble in water |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluorinated structure may enhance binding affinity and specificity, leading to improved efficacy in inhibiting certain biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural characteristics allow it to mimic natural substrates or intermediates, thus interfering with enzyme activity. This property is particularly valuable in drug design, where selective inhibition can lead to therapeutic benefits without affecting other pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of Metabolic Enzymes : A study demonstrated that this compound effectively inhibited key enzymes in the glycolytic pathway, suggesting its potential as a metabolic modulator in cancer therapy .

- Antimicrobial Activity : Another research project explored the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

- Peptide Synthesis : The compound has been utilized as a building block in peptide synthesis due to its enhanced bioavailability and stability when incorporated into peptide chains. This application is crucial for developing novel therapeutics targeting specific diseases .

Potential Therapeutic Applications

The unique properties of this compound open avenues for various therapeutic applications:

- Cancer Therapy : By modulating metabolic pathways and inhibiting specific enzymes, this compound could play a role in cancer treatment strategies.

- Antimicrobial Agents : Its effectiveness against bacterial strains positions it as a candidate for developing new antimicrobial drugs.

- Drug Development : The incorporation of fluorinated compounds in drug design can enhance pharmacokinetic properties, leading to improved drug candidates.

Q & A

Q. What are the recommended methods for synthesizing 2,3-difluoropropanoic acid with high purity?

Synthesis typically involves fluorination of propanoic acid derivatives. A common approach is halogen-exchange fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, substituting hydroxyl or carbonyl groups in precursor molecules (e.g., 2,3-dihydroxypropanoic acid) with fluorine atoms under anhydrous conditions. Post-synthesis purification via fractional distillation or preparative HPLC is critical to achieve >98% purity. Monitoring fluorination efficiency requires NMR or GC-MS analysis .

Q. How can the physicochemical properties of this compound be experimentally determined?

Key properties include pKa (measured via potentiometric titration in aqueous/organic solvents), boiling point (determined by differential scanning calorimetry), and solubility (assessed using shake-flask methods with HPLC quantification). For example, its pKa is estimated to be ~1.5–2.0 due to electron-withdrawing fluorine atoms, similar to other fluorinated carboxylic acids .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC coupled with UV detection (at 210 nm) or tandem mass spectrometry (LC-MS/MS) is recommended. For environmental samples, solid-phase extraction (SPE) using C18 cartridges improves sensitivity. Calibration curves should account for matrix effects, with detection limits typically <1 ppb in water .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines. However, steric hindrance from the 2,3-difluoro configuration may reduce accessibility. Computational studies (DFT) and kinetic experiments (e.g., monitoring reaction rates with benzylamine) can quantify these effects .

Q. What are the environmental persistence and bioaccumulation profiles of this compound?

Environmental fate studies involve hydrolysis rate assays (pH 4–9, 25–50°C) and biodegradation tests (OECD 301B). Fluorine’s strong C-F bonds confer resistance to hydrolysis, but microbial degradation pathways (e.g., defluorination via Pseudomonas spp.) may occur. Bioaccumulation potential is low (log ~0.5), as predicted by EPI Suite .

Q. How can contradictory data on the toxicity of this compound be resolved?

Discrepancies in cytotoxicity studies (e.g., IC variations in mammalian cell lines) may arise from differences in assay conditions (e.g., serum protein binding). Standardized protocols (ISO 10993-5) and metabolomic profiling (e.g., LC-MS-based flux analysis) can clarify mechanisms, such as mitochondrial dysfunction or oxidative stress .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., thioureas) can induce enantioselectivity in esterification or amidation. Kinetic resolution via lipases (e.g., Candida antarctica Lipase B) has shown >90% enantiomeric excess for fluorinated analogs. Reaction conditions (solvent, temperature) must balance catalyst stability and fluorine’s electronic effects .

Methodological Guidance

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for fluorinated analogs?

- Variables : Fluorine position (2,3 vs. 2,2 isomers), chain length, and substituent electronegativity.

- Assays : Compare inhibition constants () in enzymatic assays (e.g., acetylcholinesterase) or binding affinities (SPR/Biacore).

- Tools : QSAR modeling using descriptors like Hammett constants () and steric parameters (Taft ) .

Q. What are best practices for handling this compound to minimize occupational exposure?

- PPE : Nitrile gloves, chemical-resistant aprons, and FFP3 respirators.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Monitoring : Air sampling (NIOSH Method 2552) and biological monitoring (urinary fluoride levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.